3-Phenylglutaric acid
Overview
Description
3-Phenylglutaric acid, also known as 3-phenylpentanedioic acid, is an organic compound with the molecular formula C11H12O4. It is a colorless crystalline solid with a distinctive aromatic flavor. This compound is insoluble in water at normal temperature but soluble in organic solvents such as ethanol, ether, and chloride .
Mechanism of Action
Target of Action
The primary target of 3-Phenylglutaric acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators, specifically epoxyeicosatrienoic acids .
Mode of Action
This compound interacts with its target, the sEH enzyme, by inhibiting its activity . The amide group in the this compound derivatives forms effective hydrogen bonds with three amino acids of the sEH enzyme: Tyr383, Tyr466, and Asp335 . This interaction results in moderate to high inhibitory activities against the sEH enzyme .
Biochemical Pathways
The inhibition of the sEH enzyme by this compound affects the metabolism of epoxyeicosatrienoic acids . These acids are endogenous ligands derived from arachidonic acid by cytochrome (CYP) epoxygenases in endothelial cells . They play a significant role in regulating blood pressure and inflammation .
Pharmacokinetics
It is suggested that incorporating a carboxylic moiety into the structures of this compound derivatives by forming carboxylate salts could increase their solubility and improve their physicochemical properties .
Result of Action
The inhibition of the sEH enzyme by this compound leads to an increase in the levels of epoxyeicosatrienoic acids . This increase can have various physiological effects, such as vasodilatory actions in vascular conduit, renal afferent arterioles, and coronary vessels . It can also inhibit the production of oxygen radicals caused by hypoxia-reoxygenation .
Action Environment
The design and synthesis of new amide-based derivatives of this compound have been suggested to improve its solubility and physicochemical properties .
Biochemical Analysis
Biochemical Properties
It has been found to be useful in the synthesis of manganese catalysts for the stereoselective synthesis of cycloalkanes . This suggests that it may interact with certain enzymes and proteins involved in these reactions.
Molecular Mechanism
It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), and may protect against cisplatin-induced acute kidney injury and unilateral ureteral obstruction . This suggests that 3-Phenylglutaric acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that its derivative, 84-B10, has shown therapeutic effects with low toxicity, suggesting a good prospect for further development .
Dosage Effects in Animal Models
It is known that its derivative, 84-B10, has shown therapeutic effects in animal models of acute kidney injury and chronic kidney disease .
Metabolic Pathways
It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may be involved in certain metabolic pathways .
Transport and Distribution
It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may interact with certain transporters or binding proteins .
Subcellular Localization
It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylglutaric acid can be synthesized through the oxidation of benzaldehyde. The specific preparation method includes the synthesis of benzaldehyde followed by its reaction with sodium hydroxide, leading to acidification and obtaining the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylglutaric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into more oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can replace the hydrogen atoms in the compound under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis .
Scientific Research Applications
3-Phenylglutaric acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biological molecules.
Comparison with Similar Compounds
Glutaric acid: A simpler dicarboxylic acid with similar structural features but lacking the phenyl group.
3-Phenylpropionic acid: Another compound with a phenyl group but differing in the length and structure of the carbon chain.
Uniqueness: 3-Phenylglutaric acid is unique due to its specific structure, which combines a phenyl group with a dicarboxylic acid. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
3-phenylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKZOYSUCSPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194466 | |
Record name | 3-Phenylglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-96-2 | |
Record name | 3-Phenylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4165-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylglutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenylglutaric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSG2NF7Z5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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